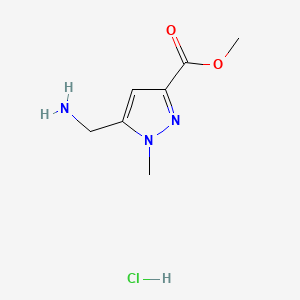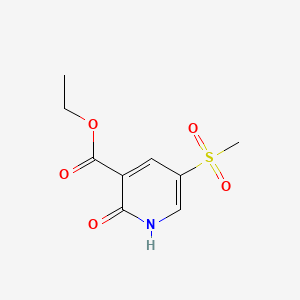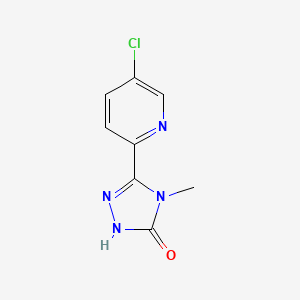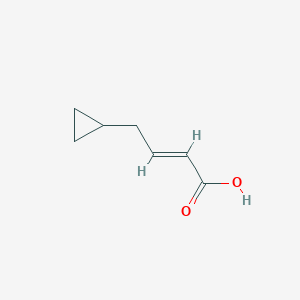
(3E)-3,5,5,5-tetrachloropent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3,5,5,5-tetrachloropent-3-en-2-one is an organic compound characterized by the presence of four chlorine atoms and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,5,5,5-tetrachloropent-3-en-2-one typically involves the chlorination of pent-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3,5,5,5-tetrachloropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkanes or alkenes. Substitution reactions can result in the formation of alcohols, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3E)-3,5,5,5-tetrachloropent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (3E)-3,5,5,5-tetrachloropent-3-en-2-one exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms can participate in electrophilic reactions, making it a potent electrophile. This property allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
(3E,7E)-homofarnesic acid: Another compound with multiple chlorine atoms and a double bond, used in similar applications.
(3E,7E)-homofarnesol: A related compound with similar chemical properties and applications.
Uniqueness
(3E)-3,5,5,5-tetrachloropent-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a double bond
Propiedades
Fórmula molecular |
C5H4Cl4O |
|---|---|
Peso molecular |
221.9 g/mol |
Nombre IUPAC |
(E)-3,5,5,5-tetrachloropent-3-en-2-one |
InChI |
InChI=1S/C5H4Cl4O/c1-3(10)4(6)2-5(7,8)9/h2H,1H3/b4-2+ |
Clave InChI |
JRCQIRHHZXHWLB-DUXPYHPUSA-N |
SMILES isomérico |
CC(=O)/C(=C\C(Cl)(Cl)Cl)/Cl |
SMILES canónico |
CC(=O)C(=CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




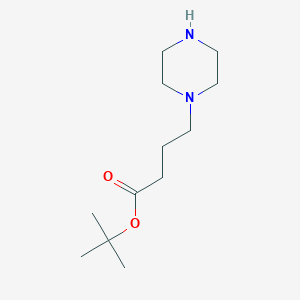
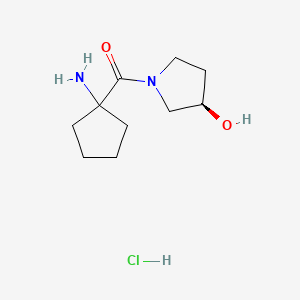
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
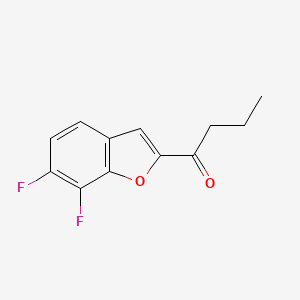
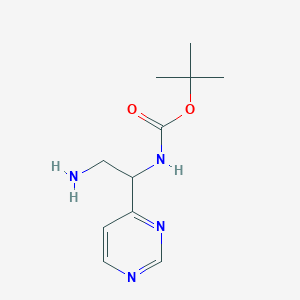
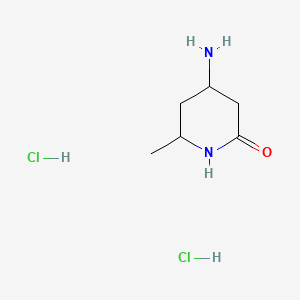
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)
